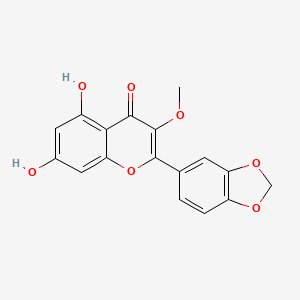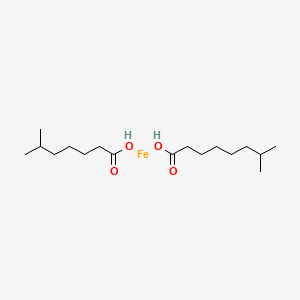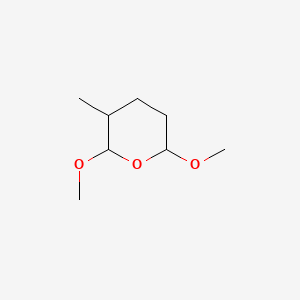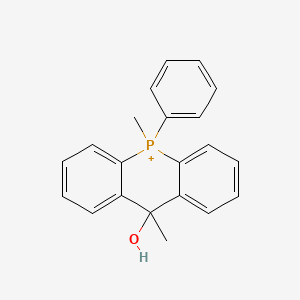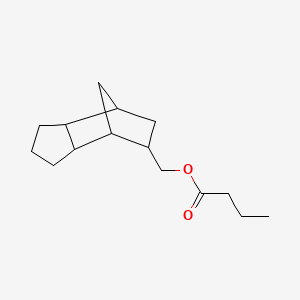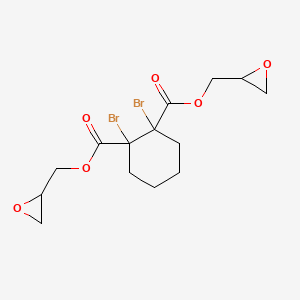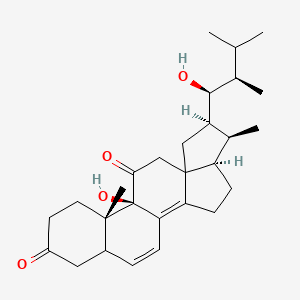
Emesterone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emesterone B is a unique compound classified as an 18, 22-cyclosterol. It was isolated from the culture filtrate of the fungus Emericella heterothallica. The structure of this compound is identified as 3, 11-dioxo-18, 22-cycloergosta-4, 6, 8 (14)-triene-9β, 23S-diol . This compound has shown antifungal activity, although it is slightly weaker than that of Mer-NF8054X .
Méthodes De Préparation
Emesterone B is typically isolated from the culture filtrate of Emericella heterothallica. The isolation process involves culturing the fungus and then extracting the compound using various chromatographic techniques . The structure of this compound was established through spectroscopic and chemical investigations
Analyse Des Réactions Chimiques
Emesterone B undergoes several types of chemical reactions, including oxidation and reduction. The compound’s structure, featuring multiple double bonds and hydroxyl groups, makes it reactive under various conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Emesterone B has been studied for its antifungal properties, particularly against Aspergillus fumigatus . Its unique structure and biological activity make it a subject of interest in the fields of chemistry and biology. In medicine, this compound’s potential antifungal activity could be explored further for therapeutic applications. Additionally, its structure could inspire the synthesis of new compounds with similar or enhanced biological activities .
Mécanisme D'action
The mechanism of action of Emesterone B involves its interaction with fungal cell membranes. The compound’s structure allows it to integrate into the membrane, disrupting its integrity and leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound affects the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane stability .
Comparaison Avec Des Composés Similaires
Emesterone B is similar to other 18, 22-cyclosterols, such as Emesterone A and Mer-NF8054X . These compounds share a similar core structure but differ in their specific functional groups and biological activities. This compound’s unique structural features, such as the presence of multiple double bonds and hydroxyl groups, distinguish it from its analogs.
Propriétés
Numéro CAS |
209673-38-1 |
|---|---|
Formule moléculaire |
C28H40O4 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
(5R,6S,7R,12R,13S)-12-hydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione |
InChI |
InChI=1S/C28H40O4/c1-15(2)16(3)25(31)20-13-27-14-24(30)28(32)23(22(27)9-8-21(27)17(20)4)7-6-18-12-19(29)10-11-26(18,28)5/h6-7,15-18,20-21,25,31-32H,8-14H2,1-5H3/t16-,17-,18?,20-,21-,25+,26+,27?,28-/m1/s1 |
Clé InChI |
FHVPLUBHHVAIQD-DDCZUTDHSA-N |
SMILES isomérique |
C[C@H]1[C@H]2CCC3=C4C=CC5CC(=O)CC[C@@]5([C@@]4(C(=O)CC23C[C@H]1[C@H]([C@H](C)C(C)C)O)O)C |
SMILES canonique |
CC1C2CCC3=C4C=CC5CC(=O)CCC5(C4(C(=O)CC23CC1C(C(C)C(C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


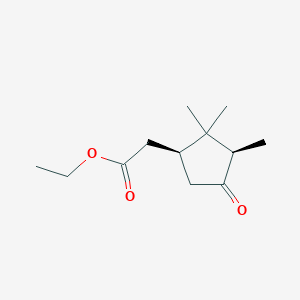
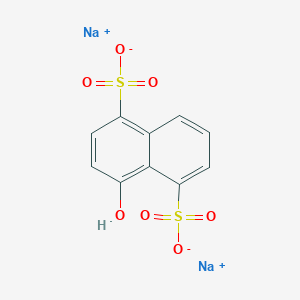
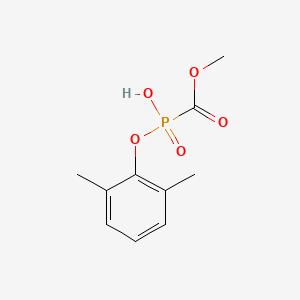
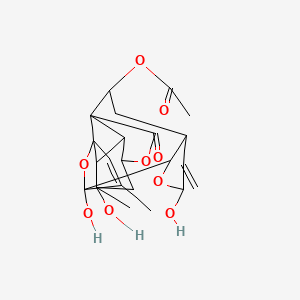
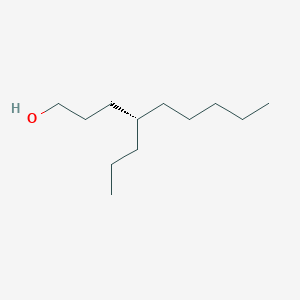
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
